molecular formula C7H10Cl2N4 B2739750 (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride CAS No. 2169998-44-9

(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride

Cat. No.: B2739750
CAS No.: 2169998-44-9
M. Wt: 221.09
InChI Key: WNNMOQLDBPOIRB-UHFFFAOYSA-N
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Description

(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique bicyclic structure, which consists of a pyrazole ring fused to a pyridine ring. The dihydrochloride form indicates that it is a salt with two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at the 3-position. One common method involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles under Friedel–Crafts-type alkylation/cyclization conditions. This reaction proceeds efficiently, yielding the desired pyrazolo[3,4-b]pyridine analogues with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride is unique due to its specific functional groups and salt form, which enhance its solubility and reactivity. These properties make it particularly valuable in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-4-6-5-2-1-3-9-7(5)11-10-6;;/h1-3H,4,8H2,(H,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNMOQLDBPOIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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